molecular formula C15H13Cl2N5O3 B11020830 N-(3,5-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

N-(3,5-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Cat. No.: B11020830
M. Wt: 382.2 g/mol
InChI Key: KUTXWWXUJTVJLJ-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a purine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-dichloroaniline and 1,3-dimethylxanthine.

    Acylation Reaction: The 3,5-dichloroaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(3,5-dichlorophenyl)chloroacetamide.

    Coupling Reaction: The N-(3,5-dichlorophenyl)chloroacetamide is then coupled with 1,3-dimethylxanthine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the dichlorophenyl group and the purine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to interact with specific molecular targets sets it apart from other similar compounds, providing unique therapeutic and research opportunities.

Properties

Molecular Formula

C15H13Cl2N5O3

Molecular Weight

382.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

InChI

InChI=1S/C15H13Cl2N5O3/c1-20-13-12(14(24)21(2)15(20)25)22(7-18-13)6-11(23)19-10-4-8(16)3-9(17)5-10/h3-5,7H,6H2,1-2H3,(H,19,23)

InChI Key

KUTXWWXUJTVJLJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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